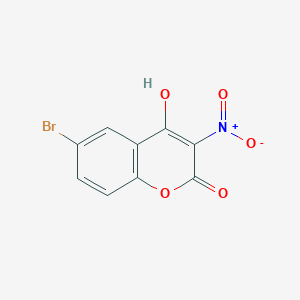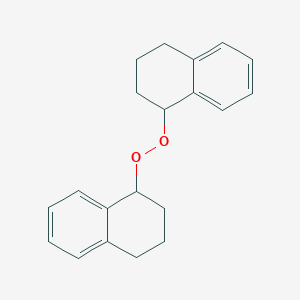
Peroxytetraline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxytetraline is an organic compound that belongs to the class of peroxides. It is characterized by the presence of a peroxide functional group, which consists of an oxygen-oxygen single bond. This compound is known for its reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Peroxytetraline can be synthesized through the oxidation of tetralin (1,2,3,4-tetrahydronaphthalene) using oxygen. The process involves placing tetralin in a constant-temperature bath at 70°C and passing a finely dispersed stream of oxygen through it until the peroxide content of the reaction mixture reaches 25-30%. This oxidation process typically takes 24-48 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure the efficient conversion of tetralin to this compound. The reaction mixture is then distilled to separate unreacted tetralin from the this compound product.
Análisis De Reacciones Químicas
Types of Reactions
Peroxytetraline undergoes various chemical reactions, including:
Oxidation: this compound can further oxidize to form more complex peroxides or other oxygenated compounds.
Reduction: It can be reduced to tetralin or other related compounds.
Substitution: this compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are commonly used.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include tetralin, various oxygenated derivatives, and substituted tetralin compounds.
Aplicaciones Científicas De Investigación
Peroxytetraline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
Peroxytetraline exerts its effects primarily through its peroxide functional group. The peroxide group can generate reactive oxygen species (ROS) that can interact with various molecular targets. These interactions can lead to oxidative stress, which can affect cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of the reaction and the presence of other reactive species .
Comparación Con Compuestos Similares
Similar Compounds
Tetralin: The parent compound of peroxytetraline.
Hydroperoxytetralin: A related peroxide compound.
Tetralone: An oxygenated derivative of tetralin.
Uniqueness
This compound is unique due to its peroxide functional group, which imparts distinct reactivity and chemical properties. This makes it valuable in various chemical processes and applications that require oxidative capabilities .
Propiedades
Número CAS |
52927-95-4 |
|---|---|
Fórmula molecular |
C20H22O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-1-ylperoxy)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C20H22O2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-12,19-20H,5-6,9-10,13-14H2 |
Clave InChI |
UYYUQDJEOALOOW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)OOC3CCCC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


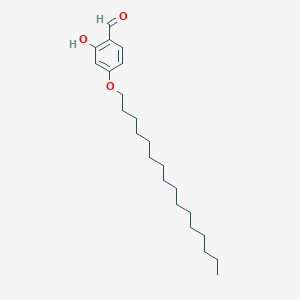

![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)

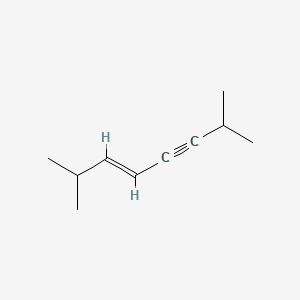
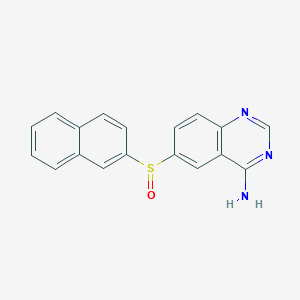
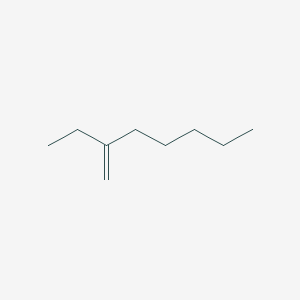


![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)


